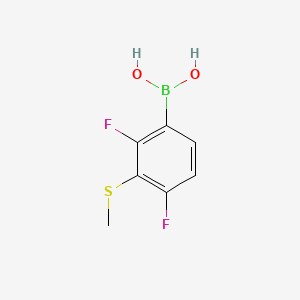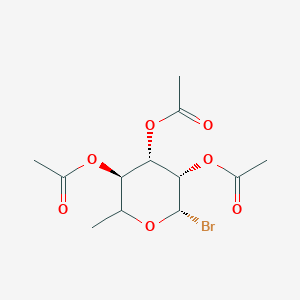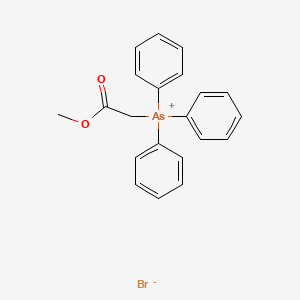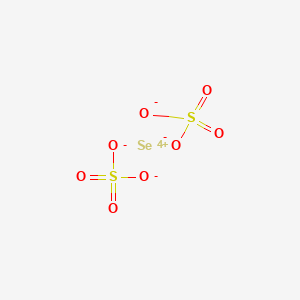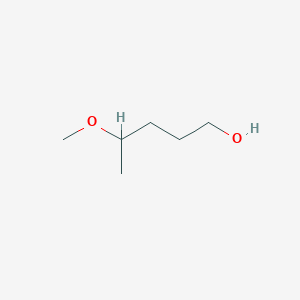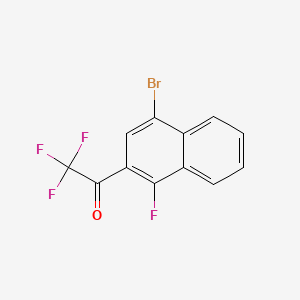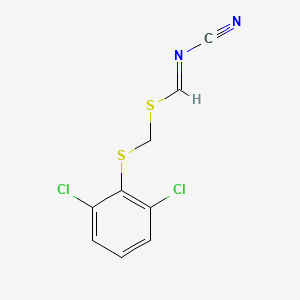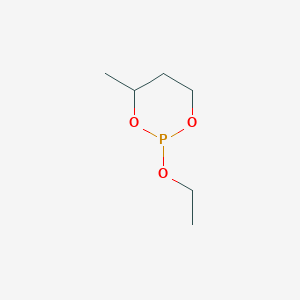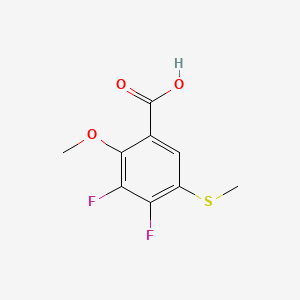![molecular formula C8H5ClNO4S- B14758662 2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
2-[(2-Chloro-4-nitrophenyl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloro-4-nitrophenyl)thio]acetate is an organic compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes a chloro and nitro group attached to a phenyl ring, and a thioacetate group. This compound is often used in studies related to plant hormones and auxin transport inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-4-nitrophenyl)thio]acetate typically involves the reaction of 2-chloro-4-nitrophenylthiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(2-Chloro-4-nitrophenyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or iron powder with acetic acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenylthioacetates.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloro-4-nitrophenyl)thio]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of auxin transport in plant studies, helping to understand plant growth and development.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the auxin influx carrier in plants. This inhibition disrupts the normal transport of the plant hormone auxin, leading to altered growth and development. The molecular targets include the AUX1 protein, which is responsible for auxin transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid: Another auxin transport inhibitor with a similar structure but different functional groups.
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the thioacetate moiety.
Uniqueness: 2-[(2-Chloro-4-nitrophenyl)thio]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit auxin transport makes it particularly valuable in plant biology research.
Eigenschaften
Molekularformel |
C8H5ClNO4S- |
|---|---|
Molekulargewicht |
246.65 g/mol |
IUPAC-Name |
2-(2-chloro-4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H6ClNO4S/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)/p-1 |
InChI-Schlüssel |
RGWSUIQZUKJGEQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
